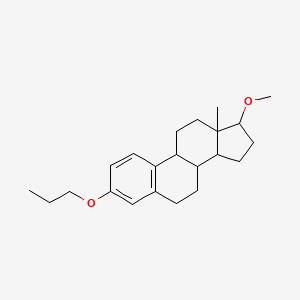
2',3'-Dideoxy-3'-chloro-5-methyl-5'-O-trityluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxy-3’-chloro-5-methyl-5’-O-trityluridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but has been chemically modified to include a chlorine atom at the 3’ position, a methyl group at the 5 position, and a trityl group at the 5’-O position. These modifications confer unique properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-chloro-5-methyl-5’-O-trityluridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of uridine, followed by selective chlorination at the 3’ position. The methyl group is then introduced at the 5 position through a methylation reaction. Finally, the trityl group is added to the 5’-O position using trityl chloride in the presence of a base.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-3’-chloro-5-methyl-5’-O-trityluridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dideoxy-3’-chloro-5-methyl-5’-O-trityluridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3’ position can be substituted with other nucleophiles.
Deprotection Reactions: The trityl group can be removed under acidic conditions to yield the free hydroxyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted nucleosides depending on the nucleophile used.
Deprotection Reactions: The major product is the deprotected nucleoside with a free hydroxyl group.
Applications De Recherche Scientifique
2’,3’-Dideoxy-3’-chloro-5-methyl-5’-O-trityluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on DNA and RNA synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2’,3’-Dideoxy-3’-chloro-5-methyl-5’-O-trityluridine involves its incorporation into DNA or RNA chains during synthesis. The presence of the chlorine atom at the 3’ position prevents the formation of the phosphodiester bond with the next nucleotide, effectively terminating the chain elongation. This property makes it a potent inhibitor of DNA and RNA polymerases, which are essential for viral replication and cancer cell proliferation.
Comparaison Avec Des Composés Similaires
2’,3’-Dideoxy-3’-chloro-5-methyl-5’-O-trityluridine is unique due to its specific chemical modifications. Similar compounds include:
2’,3’-Dideoxyuridine: Lacks the chlorine and trityl groups, making it less effective as a chain terminator.
3’-Chloro-3’-deoxythymidine: Contains a chlorine atom but lacks the trityl group.
5-Methyluridine: Contains a methyl group but lacks the chlorine and trityl groups.
These comparisons highlight the unique combination of modifications in 2’,3’-Dideoxy-3’-chloro-5-methyl-5’-O-trityluridine that contribute to its distinct properties and applications.
Propriétés
IUPAC Name |
1-[4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBVZHGDVFKZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
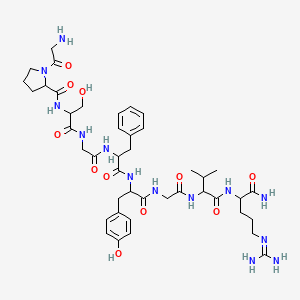
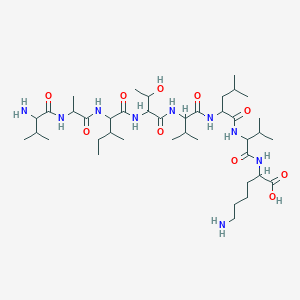

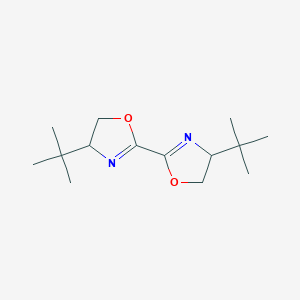
![3-[1-(4-Fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid](/img/structure/B13397001.png)

![2-[[2-[[2-[[1-Azepanyl(oxo)methyl]amino]-4-methyl-1-oxopentyl]amino]-3-(1-methyl-3-indolyl)-1-oxopropyl]amino]-3-(2-pyridinyl)propanoic acid](/img/structure/B13397015.png)

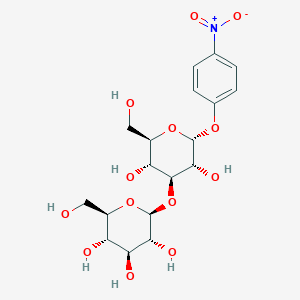

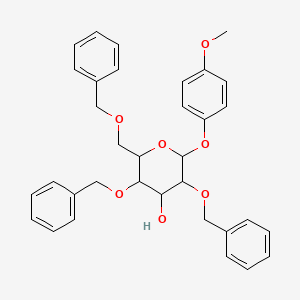
![4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one](/img/structure/B13397045.png)
